molecular formula C16H17N5O6 B15002370 1-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione

1-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B15002370
M. Wt: 375.34 g/mol
InChI Key: QWGQOXFHGFNYLC-UHFFFAOYSA-N
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Description

1-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a triazinane-2,4,6-trione core, and a dimethoxyphenyl moiety

Preparation Methods

The synthesis of 1-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the dimethoxyphenyl group:

    Construction of the triazinane-2,4,6-trione core: This is typically done by cyclization reactions involving appropriate precursors such as urea derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H17N5O6

Molecular Weight

375.34 g/mol

IUPAC Name

1-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C16H17N5O6/c1-19-14(22)20(2)16(24)21(15(19)23)8-12-17-18-13(27-12)9-5-6-10(25-3)11(7-9)26-4/h5-7H,8H2,1-4H3

InChI Key

QWGQOXFHGFNYLC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)N(C1=O)CC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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